2-[[5-(2,5-Dichlorophenyl)furan-2-yl]methylamino]ethanol;hydrochloride
Description
Properties
IUPAC Name |
2-[[5-(2,5-dichlorophenyl)furan-2-yl]methylamino]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO2.ClH/c14-9-1-3-12(15)11(7-9)13-4-2-10(18-13)8-16-5-6-17;/h1-4,7,16-17H,5-6,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSWNKJJJQDFEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)CNCCO)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(2,5-Dichlorophenyl)furan-2-yl]methylamino]ethanol;hydrochloride typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dichlorophenyl group: This step involves the substitution of hydrogen atoms on the furan ring with dichlorophenyl groups, often using electrophilic aromatic substitution reactions.
Attachment of the ethanolamine moiety: This can be done through nucleophilic substitution reactions, where the furan derivative reacts with an ethanolamine derivative.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction steps as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the ethanolamine moiety.
Reduction: Reduction reactions can occur at the dichlorophenyl group, potentially leading to the formation of chlorinated cyclohexane derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the furan ring and the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkyl halides, and nucleophiles such as amines and alcohols.
Major Products
Oxidation: Oxidized derivatives of the furan ring and the ethanolamine moiety.
Reduction: Reduced derivatives of the dichlorophenyl group.
Substitution: Substituted derivatives at the furan ring and the dichlorophenyl group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a potential ligand for studying receptor-ligand interactions.
Medicine: As a potential pharmaceutical agent for the treatment of various diseases, particularly those involving the central nervous system.
Industry: As an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-[[5-(2,5-Dichlorophenyl)furan-2-yl]methylamino]ethanol;hydrochloride would depend on its specific application. In medicinal chemistry, it may act as an agonist or antagonist at specific receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **2-[[5-(2,5-Dichlorophenyl)furan-2-yl]methylamino]ethanol
- **2-[[5-(2,5-Dichlorophenyl)furan-2-yl]methylamino]propanol
- **2-[[5-(2,5-Dichlorophenyl)furan-2-yl]methylamino]butanol
Uniqueness
The presence of the hydrochloride salt form in 2-[[5-(2,5-Dichlorophenyl)furan-2-yl]methylamino]ethanol;hydrochloride may enhance its solubility and stability, making it more suitable for certain applications compared to its free base form or other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
